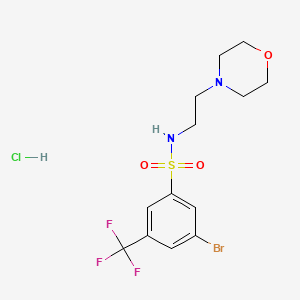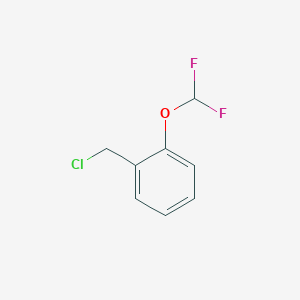
1-(Chloromethyl)-2-(difluoromethoxy)benzene
Übersicht
Beschreibung
“1-(Chloromethyl)-2-(difluoromethoxy)benzene” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is a derivative of benzene, which is an aromatic hydrocarbon that consists of six carbon atoms in a ring, with one hydrogen atom attached to each carbon atom .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would consist of a benzene ring with a chloromethyl group (-CH2Cl) and a difluoromethoxy group (-OCHF2) attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis process .Chemical Reactions Analysis
The chemical reactions involving “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would likely involve electrophilic aromatic substitution reactions, given its benzene core . In such reactions, an electrophile replaces a hydrogen atom in the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2-(difluoromethoxy)benzene” would depend on its specific molecular structure. As a benzene derivative, it would likely be a volatile, flammable liquid . Its exact properties, such as boiling point, melting point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
1-(Chloromethyl)-2-(difluoromethoxy)benzene has been applied in the field of organic synthesis. Studies have shown that benzene derivatives, including those related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, can be selectively and effectively iodinated, introducing iodine atoms at electron-rich and sterically less hindered positions on the benzene ring (Stavber, Kralj, & Zupan, 2002). Additionally, the chloromethylation of dibenzo-18-crown-6 has led to the creation of chloromethylated crown ether using reagents similar in function to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, further enabling the immobilization of these compounds on materials like crosslinked polyvinyl alcohol microspheres (Gao, 2010).
Advancements in Material Science
In material science, derivatives of 1-(Chloromethyl)-2-(difluoromethoxy)benzene have been utilized in the synthesis of polymers. For instance, the creation of poly(p-phenylene vinylene) derivatives from compounds related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, which are used as active layers in light-emitting electrochemical cells (LECs). These derivatives have shown to considerably improve the performance of such devices (Carvalho et al., 2001).
Environmental and Catalysis Research
Moreover, 1-(Chloromethyl)-2-(difluoromethoxy)benzene-related compounds have found applications in environmental science and catalysis. The study of chlorinated benzene, a compound structurally related to 1-(Chloromethyl)-2-(difluoromethoxy)benzene, has been crucial in developing methods to control pollutants like dioxin. Research involving vanadium-based catalysts to understand the catalytic conversions of chlorinated benzenes and dioxins showcases the relevance of such compounds in environmental catalysis (Lee & Jurng, 2008).
Safety And Hazards
As a benzene derivative, “1-(Chloromethyl)-2-(difluoromethoxy)benzene” could potentially pose health risks. Benzene is known to be associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . Therefore, appropriate safety measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSVTYDTWUGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585428 | |
| Record name | 1-(Chloromethyl)-2-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-(difluoromethoxy)benzene | |
CAS RN |
42145-50-6 | |
| Record name | 1-(Chloromethyl)-2-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



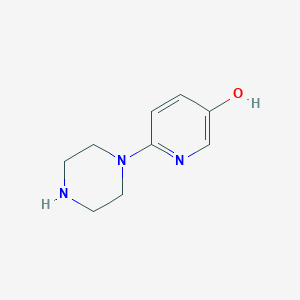
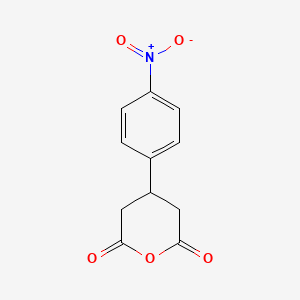
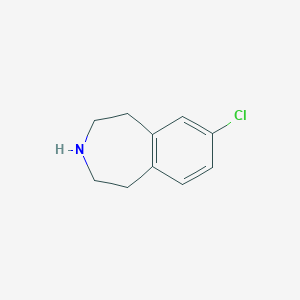
![1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B1627248.png)
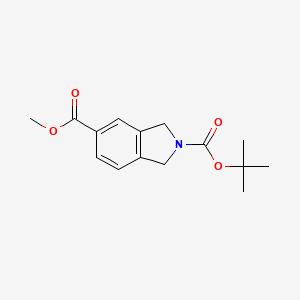
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)
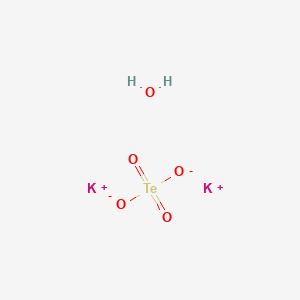
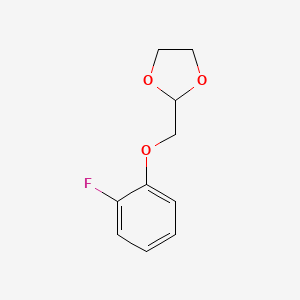
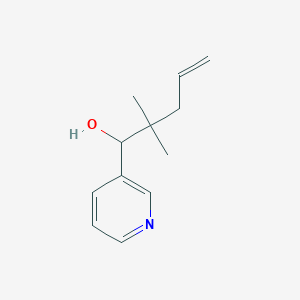
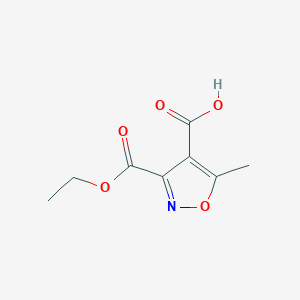
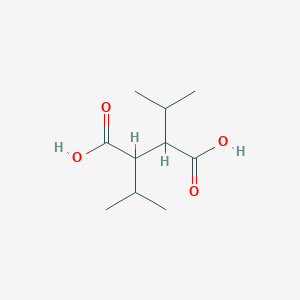
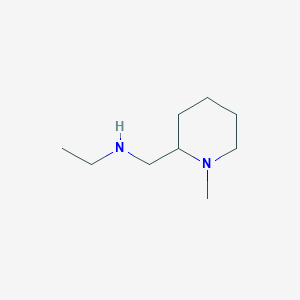
![tert-Butyl [(2R)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1627266.png)
